

Application Notes and Protocols for Dinoprost-Induced Luteolysis in Mice

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Compound of Interest

Compound Name: *Dinoprost*

Cat. No.: *B1670695*

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These application notes provide a comprehensive guide to utilizing **Dinoprost** (Prostaglandin F2 α , PGF2 α) for the induction of luteolysis in mouse models. This document includes detailed experimental protocols, quantitative data on effective concentrations, and an overview of the underlying signaling pathways.

Introduction

Dinoprost, the naturally occurring prostaglandin F2 α , is a potent luteolytic agent used to induce the regression of the corpus luteum (CL). In mice, as in many other mammals, the CL is a transient endocrine structure essential for establishing and maintaining early pregnancy through the secretion of progesterone. The controlled induction of luteolysis is a critical experimental tool in reproductive biology research and for the development of fertility-regulating drugs. **Dinoprost** initiates a cascade of events leading to both functional luteolysis, characterized by a rapid decline in progesterone synthesis, and subsequent structural luteolysis, involving apoptosis and tissue remodeling.

Quantitative Data on Dinoprost Concentrations

The effective concentration of **Dinoprost** for inducing luteolysis in mice can vary between in vivo and in vitro applications. The following tables summarize reported effective concentrations.

In Vivo Administration

Parameter	Value	Species/Model	Effect	Reference
Dosage	250 μ g/mouse	Pseudopregnant mice	Significant decrease in serum progesterone levels within 12 hours.	
Route of Administration	Subcutaneous (s.c.)	Pseudopregnant mice	Induces luteolysis.	

In Vitro Administration

Parameter	Value	Cell Type	Effect	Reference
Concentration	10 μ M	Luteinized ovarian cells	Decreased progesterone secretion.	[1]

Experimental Protocols

In Vivo Induction of Luteolysis in Pseudopregnant Mice

This protocol describes the induction of luteolysis in pseudopregnant female mice using a single subcutaneous injection of **Dinoprost**.

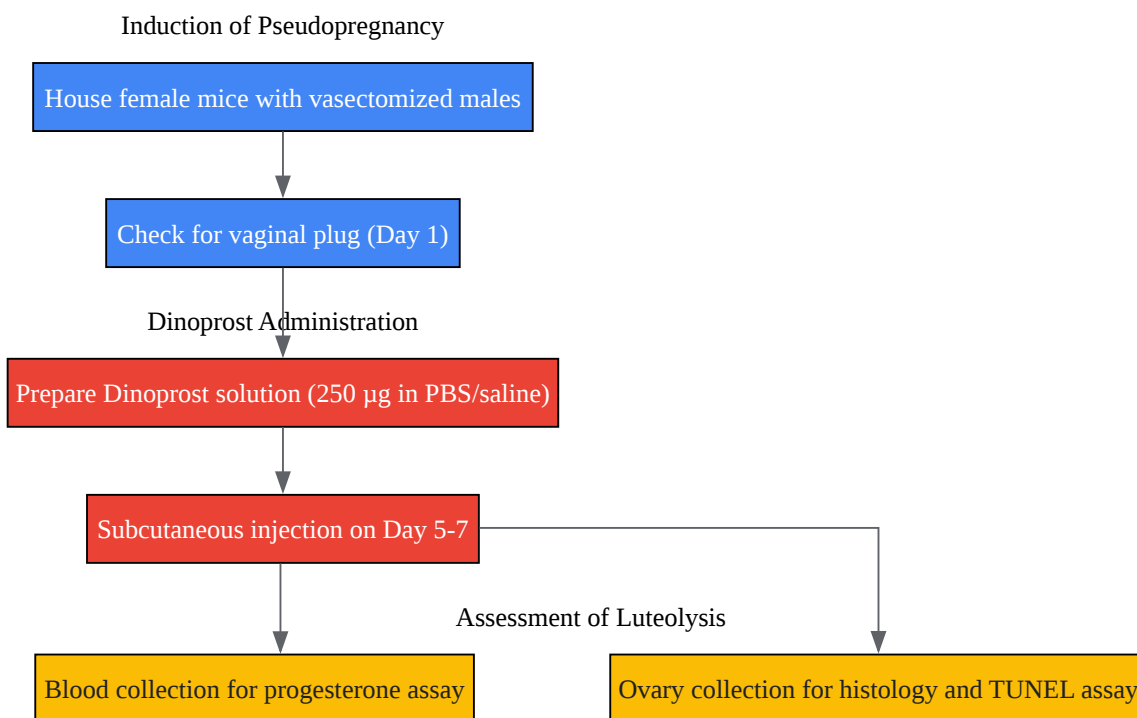
Materials:

- **Dinoprost** tromethamine
- Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline
- Mature female mice (e.g., ICR strain)[2]
- Vasectomized male mice
- Syringes and needles (e.g., 27-gauge)

Procedure:

- Induction of Pseudopregnancy:
 - House female mice with vasectomized male mice.
 - Check for the presence of a vaginal plug each morning. The day a plug is found is designated as Day 1 of pseudopregnancy.
- Preparation of **Dinoprost** Solution:
 - Dissolve **Dinoprost** tromethamine in sterile PBS or saline to a final concentration of 2.5 mg/mL. For a 250 µg dose, this would be 0.1 mL per mouse. Prepare fresh on the day of use.
- Administration of **Dinoprost**:
 - On Day 5 to Day 7 of pseudopregnancy, administer a single subcutaneous injection of 250 µg of **Dinoprost** to each mouse.
- Assessment of Luteolysis:
 - Functional Luteolysis: Collect blood samples via a suitable method (e.g., tail vein, submandibular) at baseline (before injection) and at various time points post-injection (e.g., 6, 12, 24 hours) to measure serum progesterone levels. A significant decrease in progesterone indicates functional luteolysis.[\[1\]](#)
 - Structural Luteolysis: Euthanize mice at desired time points (e.g., 24, 48, 72 hours) post-injection. Collect ovaries and fix in 10% neutral buffered formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe morphological changes in the corpora lutea. Perform TUNEL staining to detect apoptotic cells.

Experimental Workflow for In Vivo Luteolysis



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References

- 1. researchgate.net [researchgate.net]
- 2. Effects of PGF2 alpha-induced luteolysis and progesterone on follicular growth in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

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